

Arachidyl Laurate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arachidyl laurate*

Cat. No.: *B1598217*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl laurate, a wax ester composed of arachidyl alcohol and lauric acid, is a saturated fatty acid ester. While its direct and specific roles in biological systems are not extensively documented in publicly available research, this technical guide aims to provide a comprehensive overview of its physicochemical properties and potential biological significance. By examining the broader context of long-chain fatty acid esters, we can infer potential metabolic pathways and signaling roles for **arachidyl laurate**. This document summarizes key data, outlines potential experimental approaches, and presents hypothetical signaling pathways to stimulate further research into this molecule.

Physicochemical Properties of Arachidyl Laurate

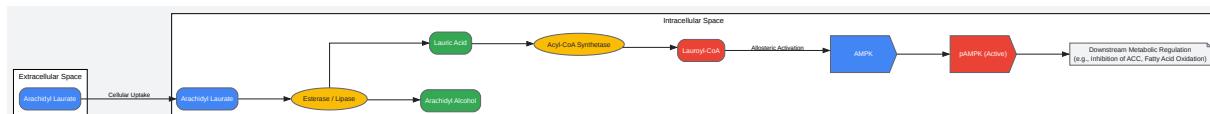
A thorough understanding of **arachidyl laurate**'s chemical and physical characteristics is fundamental to postulating its behavior in a biological milieu. The following table summarizes key quantitative data available for this molecule.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₆₄ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	480.85 g/mol	
CAS Number	36617-18-2	
Appearance	Solid	
Density	0.858 g/cm ³	
Boiling Point	507°C at 760 mmHg	
Flash Point	269.7°C	
LogP (Octanol-Water Partition Coefficient)	11.49 - 15.2	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	30	
Purity (Commercial)	>99%	
Storage Temperature	Room temperature or -20°C	

Note: The high LogP value indicates that **arachidyl laurate** is highly lipophilic, suggesting it would readily partition into lipid membranes and associate with hydrophobic environments within biological systems.

Potential Biological Roles and Metabolism

Direct evidence for the biological activity of **arachidyl laurate** is currently scarce in scientific literature. However, based on the known metabolism of other long-chain fatty acid esters, we can propose a hypothetical metabolic pathway and potential signaling functions.


Long-chain fatty acids and their derivatives are crucial cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Long-chain fatty acyl-

CoA esters, in particular, have been shown to act as allosteric regulators of enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).

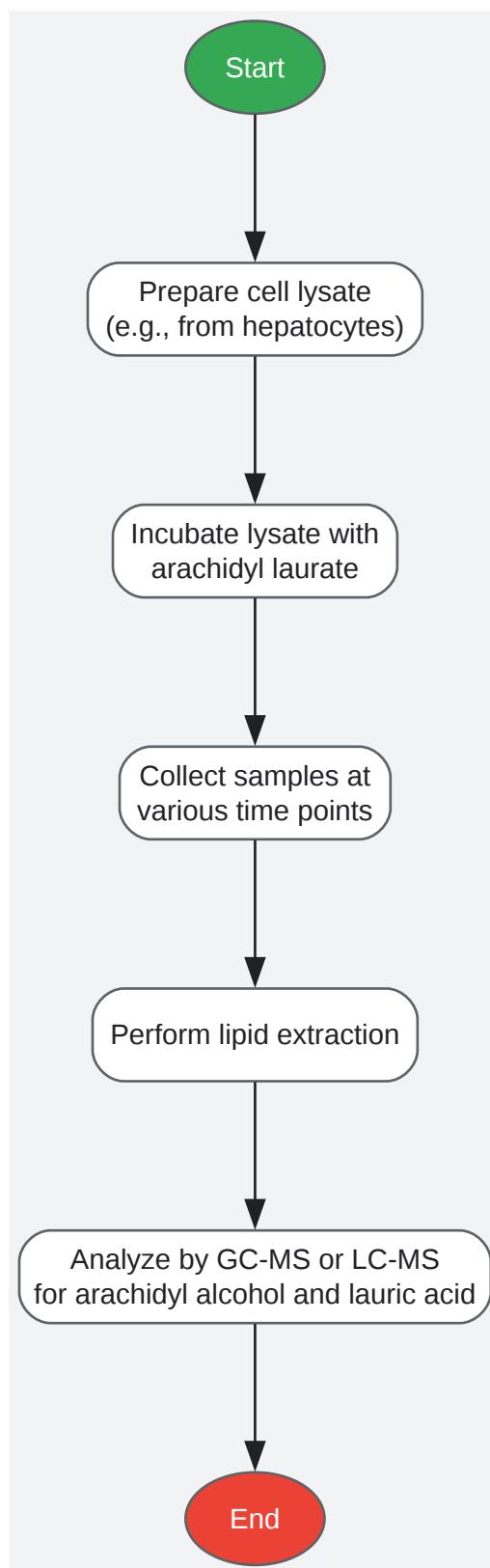
It is plausible that **arachidyl laurate**, following cellular uptake, could be hydrolyzed by esterases or lipases into its constituent molecules: arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid). Lauric acid is known to be a substrate for protein acylation and can be metabolized via β -oxidation. The resulting lauroyl-CoA could then potentially modulate cellular signaling pathways.

Hypothetical Signaling Pathway Involving Arachidyl Laurate Metabolites

The following diagram illustrates a potential mechanism by which a metabolite of **arachidyl laurate**, lauroyl-CoA, could influence cellular energy metabolism through the activation of AMPK.

[Click to download full resolution via product page](#)

Hypothetical metabolic fate and signaling of **arachidyl laurate**.


Experimental Protocols

To investigate the biological effects of **arachidyl laurate**, a series of *in vitro* and *in vivo* experiments would be necessary. The following are generalized protocols that can be adapted for this purpose.

In Vitro Hydrolysis Assay

This experiment aims to determine if **arachidyl laurate** can be hydrolyzed by cellular enzymes.

Workflow:

[Click to download full resolution via product page](#)

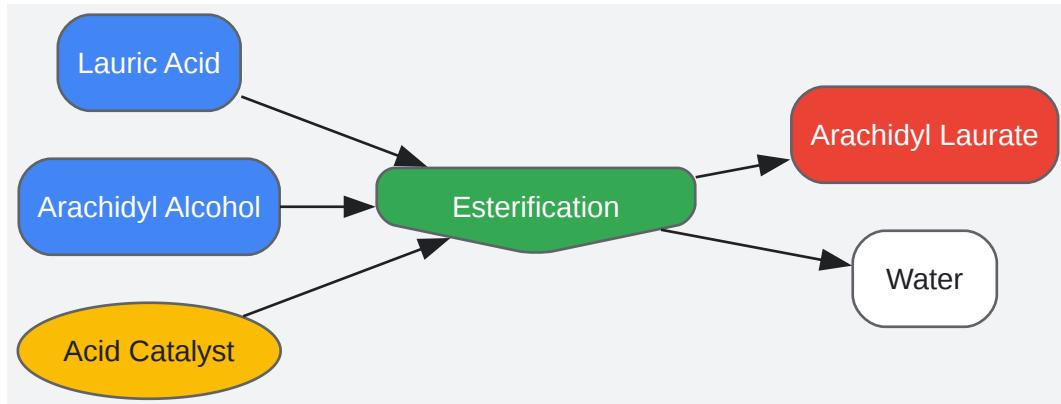
Workflow for in vitro hydrolysis of **arachidyl laurate**.

Methodology:

- Cell Lysate Preparation: Homogenize cultured cells (e.g., HepG2 hepatocytes) in a suitable lysis buffer to release intracellular enzymes.
- Incubation: Incubate the cell lysate with a known concentration of **arachidyl laurate** at 37°C.
- Time-Course Sampling: Collect aliquots of the reaction mixture at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
- Lipid Extraction: Stop the reaction and extract lipids using a method such as the Folch or Bligh-Dyer procedure.
- Quantification: Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the appearance of arachidyl alcohol and lauric acid, and the disappearance of **arachidyl laurate**.

Cell-Based AMPK Activation Assay

This protocol is designed to assess whether **arachidyl laurate** or its metabolites can activate AMPK in a cellular context.


Methodology:

- Cell Culture: Plate a suitable cell line (e.g., C2C12 myotubes or primary hepatocytes) in appropriate culture media.
- Treatment: Treat the cells with varying concentrations of **arachidyl laurate** for a specified duration. Include positive (e.g., AICAR) and negative (vehicle) controls.
- Protein Extraction: Lyse the cells and collect the protein extracts.
- Western Blotting: Perform Western blot analysis using primary antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK.
- Densitometry: Quantify the band intensities to determine the ratio of pAMPK to total AMPK as a measure of AMPK activation.

Synthesis of Arachidyl Laurate

Arachidyl laurate for research purposes can be synthesized through the esterification of lauric acid and arachidyl alcohol.

Logical Relationship for Synthesis:

[Click to download full resolution via product page](#)

Synthesis of **arachidyl laurate** via esterification.

A common method involves the Fischer esterification, where lauric acid and arachidyl alcohol are refluxed in the presence of an acid catalyst. Alternatively, enzymatic synthesis using lipases offers a milder and more specific approach.

Toxicology and Safety

While specific toxicological data for **arachidyl laurate** is limited, information on similar long-chain fatty acid esters and its constituent parts can provide some insight. Generally, simple alkyl esters of fatty acids have low acute toxicity. A safety assessment of various glyceryl monoesters, which are structurally related, found them to be safe for use in cosmetics. Lauryl laurate, a similar wax ester, is considered non-toxic and has a low risk of irritation or sensitization. Given its composition of naturally occurring fatty acid and fatty alcohol, significant toxicity of **arachidyl laurate** is not anticipated under normal physiological conditions. However, comprehensive toxicological studies would be required for any potential therapeutic application.

Conclusion and Future Directions

Arachidyl laurate remains a relatively uncharacterized molecule within biological systems. This guide has synthesized the available physicochemical data and, by drawing parallels with the broader class of long-chain fatty acid esters, has proposed potential metabolic and signaling roles. The provided experimental frameworks offer a starting point for researchers to investigate the hydrolysis, cellular uptake, and bioactivity of **arachidyl laurate**. Future research should focus on confirming its metabolic fate in various cell types and exploring its potential to modulate key signaling pathways, such as the AMPK pathway, which could have implications for metabolic diseases. Further investigation into its presence and concentration in different tissues will also be crucial to understanding its physiological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arachidyl laurate | lookchem [lookchem.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. ARACHIDYL LAURATE price,buy ARACHIDYL LAURATE - chemicalbook [chemicalbook.com]
- 4. larodan.com [larodan.com]
- 5. ARACHIDYL LAURATE | 36617-18-2 | INDOFINE Chemical Company [indofinechemical.com]
- To cite this document: BenchChem. [Arachidyl Laurate in Biological Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598217#arachidyl-laurate-in-biological-systems\]](https://www.benchchem.com/product/b1598217#arachidyl-laurate-in-biological-systems)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com